molecular formula C12H20O3 B13414470 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran CAS No. 56779-64-7

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran

Cat. No.: B13414470
CAS No.: 56779-64-7
M. Wt: 212.28 g/mol
InChI Key: IRWLDXUJBJPFNV-UHFFFAOYSA-N
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Description

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran is a chemical compound with the molecular formula C₁₂H₂₀O₃. It is known for its unique structure, which includes a tetrahydropyran ring substituted with acetoxy, trimethyl, and vinyl groups.

Preparation Methods

The synthesis of 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2,6-trimethyl-6-vinyltetrahydropyran-3-ol.

    Acetylation Reaction: The hydroxyl group of the starting material is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or alcohols in the presence of a base.

Major products formed from these reactions include ketones, carboxylic acids, alcohols, ethers, and esters.

Scientific Research Applications

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism by which 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran can be compared with similar compounds such as:

Properties

IUPAC Name

(6-ethenyl-2,2,6-trimethyloxan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-6-12(5)8-7-10(14-9(2)13)11(3,4)15-12/h6,10H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWLDXUJBJPFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(OC1(C)C)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886855
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67674-42-4, 56752-50-2, 56779-64-7
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6S)-rel-
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6R)-rel-
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6S)-rel-
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6R)-rel-
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-yl acetate
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